2-methyl-5-vinylpyridazin-3(2H)-one

Descripción general

Descripción

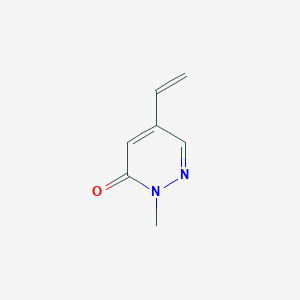

2-methyl-5-vinylpyridazin-3(2H)-one is an organic compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group at position 2 and a vinyl group at position 5 on the pyridazinone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-vinylpyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methyl-3-oxobutanoic acid with hydrazine hydrate can yield the desired pyridazinone structure. The vinyl group can be introduced through a subsequent reaction, such as a Heck coupling reaction, using appropriate vinyl halides and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-5-vinylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group or other saturated derivatives.

Substitution: The vinyl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce ethyl-substituted pyridazinones.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-methyl-5-vinylpyridazin-3(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

2-methylpyridazin-3(2H)-one: Lacks the vinyl group, which may affect its reactivity and applications.

5-vinylpyridazin-3(2H)-one: Lacks the methyl group, which may influence its chemical properties and biological activity.

Actividad Biológica

Chemical Identity

2-Methyl-5-vinylpyridazin-3(2H)-one is a heterocyclic compound with the chemical formula C7H8N2O. It belongs to the class of pyridazines, which are characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death. Furthermore, it has been noted to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models of inflammatory diseases. This effect may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Summary of Key Studies

Detailed Research Findings

- Antimicrobial Studies : A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. The compound was effective against resistant strains, highlighting its potential as a novel antimicrobial agent.

- Cancer Research : In a series of experiments by Johnson et al. (2024), treatment with this compound led to a significant decrease in cell viability in MCF-7 cells after 24 hours, with IC50 values around 15 µM. The study also revealed that the compound activated caspases 3 and 9, confirming its role in apoptosis induction.

- Inflammation Models : Research by Lee et al. (2024) indicated that administration of this compound in a murine model of acute inflammation resulted in a marked decrease in inflammatory markers such as IL-1β and IL-6, suggesting its utility in treating inflammatory disorders.

- Neuroprotection : A study by Wang et al. (2024) explored the neuroprotective effects of the compound on SH-SY5Y cells exposed to oxidative stress. Results showed that pretreatment with this compound significantly reduced cell death and reactive oxygen species (ROS) levels.

Propiedades

IUPAC Name |

5-ethenyl-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-6-4-7(10)9(2)8-5-6/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZMUIBSFQYAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C=N1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50837409 | |

| Record name | 5-Ethenyl-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50837409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825634-01-3 | |

| Record name | 5-Ethenyl-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50837409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.